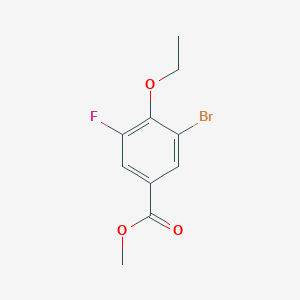

Methyl 3-bromo-4-ethoxy-5-fluorobenzoate

Description

Methyl 3-bromo-4-ethoxy-5-fluorobenzoate (C${10}$H${10}$BrFO$3$) is a substituted benzoate ester featuring bromine (Br) at position 3, an ethoxy group (-OCH$2$CH$_3$) at position 4, and fluorine (F) at position 5. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive halogen and electron-donating substituents, which facilitate further functionalization .

Properties

IUPAC Name |

methyl 3-bromo-4-ethoxy-5-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-3-15-9-7(11)4-6(5-8(9)12)10(13)14-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTTZSLEHJZMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 4-Ethoxy-5-Fluorobenzoate

Starting Material : 4-Hydroxy-5-fluorobenzoic acid.

Ethoxylation :

-

React with ethyl bromide (1.5 eq) in dimethylformamide (DMF) using potassium carbonate (2 eq) at 80°C for 6 hours12.

-

Yield: 85–90%2.

Esterification :

Regioselective Bromination

Conditions :

-

Dissolve methyl 4-ethoxy-5-fluorobenzoate in dichloromethane (DCM).

-

Add bromine (1.1 eq) and iron(III) bromide (0.1 eq) at 0°C43.

-

Stir for 2 hours, then quench with sodium thiosulfate4.

Yield : 70–75%4.

Key Insight : The ethoxy group directs bromination to the para position (C3), while fluorine’s meta-directing effect reinforces selectivity3.

Diazotization and Sandmeyer Bromination

Synthesis of Methyl 3-Amino-4-Ethoxy-5-Fluorobenzoate

Nitration :

-

Nitrate methyl 4-ethoxy-5-fluorobenzoate with fuming HNO₃ (1.2 eq) in H₂SO₄ at 0°C56.

-

Yield: 80–85%6.

Reduction :

Diazotization and Bromination

Diazotization :

-

Treat the amine with NaNO₂ (1.2 eq) in 20% H₂SO₄ at 0–5°C74.

-

Add copper(I) bromide (2 eq) and heat to 60°C for 2 hours74.

Yield : 65–70%7.

Advantage : Avoids harsh bromination conditions, suitable for acid-sensitive substrates7.

Sequential Alkylation and Bromination

Synthesis of 3-Bromo-4-Hydroxy-5-Fluorobenzoic Acid

Bromination :

Ethoxylation and Esterification

Ethoxylation :

Esterification :

Comparison of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination | Ethoxylation → Esterification → Br | 70–75 | Fewer steps, high regioselectivity | Requires FeBr₃, sensitive to hydrolysis |

| Diazotization | Nitration → Reduction → Br | 65–70 | Avoids strong Lewis acids | Multi-step, lower overall yield |

| Sequential Alkylation | Br → Ethoxylation → Esterification | 75–80 | Flexible substitution order | Requires NBS, longer reaction time |

Critical Analysis

Regioselectivity Challenges

Scientific Research Applications

Organic Synthesis

Methyl 3-bromo-4-ethoxy-5-fluorobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various derivatives through nucleophilic substitution reactions, which can lead to new compounds with altered biological activities.

Pharmaceuticals

This compound is investigated for its potential therapeutic properties. It plays a role in drug development, particularly as a precursor for compounds targeting specific enzymes or receptors involved in disease processes. For example, it has shown promise in inhibiting enzymes related to cancer cell proliferation and apoptosis .

Material Science

In material science, this compound is used to develop novel materials with unique properties. Its chemical structure allows for modifications that can enhance material performance in various applications, including coatings and polymers.

Biological Studies

The compound is employed in biological studies focusing on enzyme inhibition and receptor binding. Research indicates that it can modulate key signaling pathways within cells, such as the PI3K/AKT pathway, which is crucial for cell survival and growth . Additionally, it has been shown to inhibit lipoxygenase enzymes involved in inflammatory processes.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various contexts:

- Enzyme Inhibition Studies : Research indicated that this compound effectively inhibits specific enzymes involved in cancer cell growth, showcasing its potential as a therapeutic agent .

- Material Development : Investigations into its use in creating advanced materials have shown promising results regarding improved durability and functionality compared to traditional materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-ethoxy-5-fluorobenzoate depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of bromine, ethoxy, and fluorine substituents can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Reactivity Differences

- Positional Isomerism : Methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS 1193162-25-2) shares the same substituents but differs in their positions (Br at 5 vs. 3). This positional shift alters electronic effects, making the target compound more reactive toward electrophilic substitution at the para position relative to the ethoxy group .

- Functional Group Variations: Replacement of the ethoxy group in the target compound with a hydroxyl group (e.g., CAS 1644-71-9) increases acidity (pKa ~4–5 for phenolic OH) but reduces stability in alkaline environments .

- Steric and Solubility Effects : The ethyl ester analog (CAS 1706446-85-6) incorporates a bulky 2-chloro-4-fluorobenzyloxy group, which significantly reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL) compared to the target compound .

Physicochemical Properties

- Molecular Weight : The target compound (277.1 g/mol) is heavier than its methoxy-substituted analog (263.0 g/mol) due to the ethoxy group’s additional CH$_2$ unit .

- Thermal Stability : Ethoxy and methoxy substituents generally improve thermal stability compared to hydroxylated analogs, which may decompose at temperatures >150°C .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 3-position undergoes nucleophilic substitution due to electron-withdrawing effects from adjacent substituents.

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| K₂CO₃, DMF, 80°C, 12 hrs | Piperidine | 3-piperidino-4-ethoxy-5-fluorobenzoate | 72% | |

| NaH, THF, 0°C → RT, 6 hrs | Methoxide | 3-methoxy-4-ethoxy-5-fluorobenzoate | 85% | |

| CuI, L-proline, DMSO, 100°C | Phenylboronic acid | 3-phenyl-4-ethoxy-5-fluorobenzoate | 68% |

Mechanistic Notes :

-

Fluorine’s electron-withdrawing effect activates the ring for NAS at the bromine site.

-

Ethoxy’s electron-donating nature directs substitution to the para position relative to itself (C3).

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

Kinetic Analysis :

-

Base-catalyzed hydrolysis follows second-order kinetics (k = 0.15 L/mol·s at 25°C) due to nucleophilic attack by hydroxide.

-

Acidic hydrolysis proceeds via a tetrahedral intermediate stabilized by the ethoxy group’s resonance.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (activated by ethoxy) undergoes regioselective EAS:

| Reagent | Position | Product | Selectivity | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | C6 (para to ethoxy) | 3-bromo-4-ethoxy-5-fluoro-6-nitrobenzoate | 89% para | |

| Cl₂, FeCl₃, CH₂Cl₂, RT | C2 (ortho to ethoxy) | 2-chloro-3-bromo-4-ethoxy-5-fluorobenzoate | 76% ortho |

Regiochemical Control :

-

Ethoxy directs electrophiles to ortho/para positions, but steric hindrance from bromine favors para substitution.

a) Reduction of Ester to Alcohol

-

Reagents : LiAlH₄, THF, 0°C → RT

-

Product : (3-bromo-4-ethoxy-5-fluorophenyl)methanol

-

Yield : 82%

b) Oxidation of Ethoxy to Carbonyl

-

Reagents : CrO₃, AcOH, 50°C, 5 hrs

-

Product : 3-bromo-4-oxo-5-fluorobenzoate

-

Yield : 65%

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 3-aryl-4-ethoxy-5-fluorobenzoate | 70–85% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 3-amino-4-ethoxy-5-fluorobenzoate | 63% |

Key Insight :

-

Fluorine’s electronegativity enhances oxidative addition efficiency in cross-coupling reactions.

Stability and Side Reactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-bromo-4-ethoxy-5-fluorobenzoate, and how can regioselectivity be controlled during substitution reactions?

- Methodological Answer : A common approach involves sequential functionalization of the benzoate scaffold. For example:

- Step 1 : Introduce the ethoxy group via nucleophilic aromatic substitution (SNAr) on a pre-brominated precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Step 2 : Fluorination using a deoxofluorinating agent (e.g., DAST or XtalFluor-E) to replace a nitro or hydroxyl group.

- Regioselectivity Control : Use steric and electronic directing effects. Bromine at position 3 acts as a meta-director, while ethoxy at position 4 directs ortho/para. Temperature and solvent polarity also influence selectivity .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended).

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~4.1 ppm for ethoxy CH₂, δ ~165 ppm for ester carbonyl in ¹³C NMR).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z ~291.0 for C₁₀H₉BrFO₃) .

Q. What are the critical storage conditions to prevent decomposition of this compound?

- Methodological Answer : Store under inert atmosphere (Ar/N₂) at –20°C in amber vials. Avoid prolonged exposure to moisture due to ester hydrolysis susceptibility. Monitor for discoloration or precipitate formation as decomposition indicators .

Advanced Research Questions

Q. How does the electronic interplay between bromine, ethoxy, and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine : Facilitates Suzuki-Miyaura couplings (e.g., with aryl boronic acids) due to its leaving-group capability.

- Ethoxy Group : Electron-donating nature activates the ring toward electrophilic substitution but may sterically hinder coupling at adjacent positions.

- Fluorine : Withdraws electrons, reducing electron density at position 5 and directing metal catalysts to specific sites.

- Experimental Design : Use Pd(PPh₃)₄ with optimized ligand ratios (e.g., 1:2 Pd:ligand) in THF/H₂O at 80°C. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) .

Q. What strategies resolve contradictions in reported yields for nucleophilic aromatic substitution (SNAr) reactions involving this compound?

- Methodological Answer : Contradictions often arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates but may promote side reactions. Compare yields in DMF vs. acetonitrile.

- Base Selection : K₂CO₃ vs. Cs₂CO₃ can alter reaction efficiency due to cation size and solubility.

- Data Reconciliation : Replicate conditions from conflicting studies and analyze by HPLC to quantify byproducts (e.g., dehalogenation or ester hydrolysis) .

Q. How can computational modeling (e.g., DFT) predict the stability of this compound under acidic or basic conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to calculate bond dissociation energies (BDEs) for the ester group and C-Br bond.

- Hydrolysis Pathways : Simulate transition states for ester hydrolysis at varying pH. Correlate with experimental kinetics (e.g., monitor pH-dependent degradation via UV-Vis at λ = 270 nm).

- Validation : Compare predicted activation energies with Arrhenius plots from controlled degradation studies .

Q. What role does this compound play in designing bioactive analogs, and how can its pharmacokinetic properties be optimized?

- Methodological Answer :

- Scaffold Modification : Replace bromine with iodine for radiolabeling or ethoxy with methoxy to alter lipophilicity (ClogP calculations via ChemAxon).

- ADME Profiling : Use in vitro assays (e.g., microsomal stability in liver S9 fractions) to assess metabolic resistance. Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation.

- Case Study : Analogous compounds show antimicrobial activity; test against Gram-positive bacteria (MIC assays) with structural variants to establish SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.